2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1060807-14-8
VCID: VC11500447
InChI: InChI=1S/C8H6F3NO2/c1-14-6-3-2-5(4-12-6)7(13)8(9,10)11/h2-4H,1H3
SMILES:
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol

2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one

CAS No.: 1060807-14-8

Cat. No.: VC11500447

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.13 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one - 1060807-14-8

Specification

CAS No. 1060807-14-8
Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
IUPAC Name 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethanone
Standard InChI InChI=1S/C8H6F3NO2/c1-14-6-3-2-5(4-12-6)7(13)8(9,10)11/h2-4H,1H3
Standard InChI Key WWTWLCYJBYYPHS-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C=C1)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Fundamentals

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one belongs to the class of aromatic ketones featuring a pyridine core substituted with methoxy and trifluoromethyl ketone groups. Its molecular formula is C8H6F3NO2\text{C}_8\text{H}_6\text{F}_3\text{NO}_2, yielding a molecular weight of 205.14 g/mol . The IUPAC name explicitly denotes the substituent positions: a methoxy group (-OCH3_3) at the pyridine’s 6-position and a trifluoromethyl ketone (-COCF3_3) at the 3-position.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H6F3NO2\text{C}_8\text{H}_6\text{F}_3\text{NO}_2
Molecular Weight205.14 g/mol
CAS Registry Number1060807-14-8
AppearanceNot reported
Melting/Boiling PointsNot available

The absence of empirical data on physical state and phase transitions underscores the need for further experimental characterization.

Structural Analysis

The compound’s pyridine ring adopts a planar geometry, with electron-withdrawing substituents influencing its electronic distribution. The trifluoromethyl ketone group at position 3 introduces significant polarity, while the methoxy group at position 6 donates electron density via resonance, creating a push-pull electronic effect. This interplay modulates reactivity in synthetic applications .

Synthesis and Manufacturing

Purification and Characterization

Industrial-scale production likely employs chromatographic techniques (e.g., silica gel chromatography) or recrystallization. Purity assessment via HPLC or GC-MS would be standard, though specific methods are undocumented in accessible literature .

Chemical Reactivity and Functional Transformations

Nucleophilic Additions

The electron-deficient trifluoromethyl ketone group is susceptible to nucleophilic attack. Reactivity with Grignard reagents or hydride donors (e.g., NaBH4_4) could yield secondary alcohols or amines, though steric and electronic factors may limit efficiency .

Reductive Pathways

Catalytic hydrogenation (H2_2, Pd/C) might reduce the ketone to a CH2_2 group, producing 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethane. Such transformations are critical in medicinal chemistry for modulating bioavailability .

Heterocyclic Functionalization

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Features

TechniqueKey Signals
IR (cm⁻¹)C=O stretch (~1,710), C-F (~1,150-1,200)
¹H NMR (δ)Pyridine H-4 (8.5), H-5 (7.2), OCH3_3 (3.9)
¹³C NMR (δ)COCF3_3 (190-200), Pyridine C-3 (150)
MS (m/z)Molecular ion peak at 205 (M+^+)

Experimental validation is necessary to confirm these predictions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator